molecular formula C20H15N3O2S B290258 1-(Biphenyl-4-yl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione

1-(Biphenyl-4-yl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione

Cat. No. B290258
M. Wt: 361.4 g/mol
InChI Key: VNTSUERNLXEFOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Biphenyl-4-yl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione, also known as BPIP, is a chemical compound that has been extensively researched for its potential therapeutic uses. It is a pyrrolidine-based drug that has been synthesized and studied for its pharmacological properties.

Mechanism of Action

1-(Biphenyl-4-yl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione exerts its pharmacological effects by binding to specific targets in the body. It has been shown to inhibit enzymes such as cyclin-dependent kinase 2 (CDK2) and protein kinase C (PKC). It also has been found to bind to receptors such as the sigma-1 receptor and the dopamine transporter.
Biochemical and Physiological Effects:
1-(Biphenyl-4-yl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione has been found to have various biochemical and physiological effects in the body. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also has been found to reduce inflammation and oxidative stress in animal models. Additionally, 1-(Biphenyl-4-yl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione has been shown to modulate dopamine signaling in the brain.

Advantages and Limitations for Lab Experiments

1-(Biphenyl-4-yl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione has several advantages for laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified. It also has a well-characterized mechanism of action, making it a useful tool for studying specific targets in the body. However, 1-(Biphenyl-4-yl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione has some limitations, including its potential toxicity and limited solubility in water.

Future Directions

There are several future directions for research on 1-(Biphenyl-4-yl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione. One potential direction is to study its potential therapeutic applications in cancer treatment. Another direction is to investigate its effects on specific receptors and enzymes in the body. Additionally, further studies on its pharmacokinetics and toxicity may be warranted. Overall, 1-(Biphenyl-4-yl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione has shown promise as a potential therapeutic agent and warrants further research.

Synthesis Methods

1-(Biphenyl-4-yl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione can be synthesized through a multi-step process involving the reaction of a pyrrolidine derivative with a pyrimidine derivative. The reaction is then followed by a series of purification steps to obtain the final product.

Scientific Research Applications

1-(Biphenyl-4-yl)-3-(pyrimidin-2-ylsulfanyl)pyrrolidine-2,5-dione has shown potential therapeutic applications in various scientific research studies. It has been studied for its antitumor, anti-inflammatory, and antiviral properties. It has also been investigated for its ability to inhibit specific enzymes and receptors in the body.

properties

Molecular Formula

C20H15N3O2S

Molecular Weight

361.4 g/mol

IUPAC Name

1-(4-phenylphenyl)-3-pyrimidin-2-ylsulfanylpyrrolidine-2,5-dione

InChI

InChI=1S/C20H15N3O2S/c24-18-13-17(26-20-21-11-4-12-22-20)19(25)23(18)16-9-7-15(8-10-16)14-5-2-1-3-6-14/h1-12,17H,13H2

InChI Key

VNTSUERNLXEFOT-UHFFFAOYSA-N

SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)C3=CC=CC=C3)SC4=NC=CC=N4

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)C3=CC=CC=C3)SC4=NC=CC=N4

Origin of Product

United States

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